5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile
Overview
Description
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by a fused ring system that includes both a pyridine and a cyclopentane ring, with additional functional groups that contribute to its reactivity and utility in synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile can be achieved through several methods. One common approach involves the multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . This method typically involves the use of mild reaction conditions and results in high yields of the desired product.
Another method involves the direct oxidation of 2,3-cyclopentenopyridine analogues using manganese triflate (Mn(OTf)2) as a catalyst and tert-butyl hydroperoxide (t-BuOOH) as an oxidant . This reaction is carried out at room temperature in water, providing excellent chemoselectivity and high yields.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile undergoes various types of chemical reactions, including:
Nucleophilic Addition: This reaction involves the addition of nucleophiles to the carbonyl groups present in the compound.
Cyclocondensation: This reaction involves the formation of cyclic structures through the condensation of multiple reactants, often using sodium alkoxide solutions as reagents.
Common Reagents and Conditions
Common reagents used in these reactions include malononitrile, hydrogen sulfide, aldehydes, and various alkylating agents . Reaction conditions typically involve mild temperatures and the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions include various derivatives of the original compound, often with modifications to the functional groups or ring structure
Scientific Research Applications
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile involves its interaction with various molecular targets and pathways. The compound’s functional groups allow it to participate in a range of chemical reactions, which can modulate biological activity and influence cellular processes. Specific pathways and targets may vary depending on the derivatives and applications being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one and other derivatives of cyclopenta[b]pyridine . These compounds share structural similarities but may differ in their functional groups and reactivity.
Uniqueness
5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile is unique due to its specific combination of functional groups and ring structure, which confer distinct reactivity and potential applications. Its ability to undergo a variety of chemical reactions and form diverse derivatives makes it a valuable compound in synthetic chemistry and scientific research.
Properties
IUPAC Name |
5,7-dioxocyclopenta[b]pyridine-6-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O2/c10-4-6-8(12)5-2-1-3-11-7(5)9(6)13/h1-3,6H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QITUFNAYLRCNDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)C(C2=O)C#N)N=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00494506 | |
Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61362-23-0 | |
Record name | 5,7-Dioxo-6,7-dihydro-5H-cyclopenta[b]pyridine-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00494506 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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